molecular formula C20H32N2O B12331956 (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide

(2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide

Cat. No.: B12331956
M. Wt: 316.5 g/mol
InChI Key: CFOOIDQIKCJQHJ-GOSISDBHSA-N
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Preparation Methods

The synthesis of (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide involves several steps. One common synthetic route includes the reaction of 2,6-dimethylaniline with hexylpiperidine-2-carboxylic acid under specific conditions to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

(2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide involves its interaction with sodium channels in the cell membrane. By blocking these channels, the compound can inhibit the propagation of nerve impulses, leading to its potential anesthetic effects . The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of ion flow across the cell membrane.

Comparison with Similar Compounds

(2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C20H32N2O

Molecular Weight

316.5 g/mol

IUPAC Name

(2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide

InChI

InChI=1S/C20H32N2O/c1-4-5-6-8-14-22-15-9-7-13-18(22)20(23)21-19-16(2)11-10-12-17(19)3/h10-12,18H,4-9,13-15H2,1-3H3,(H,21,23)/t18-/m1/s1

InChI Key

CFOOIDQIKCJQHJ-GOSISDBHSA-N

Isomeric SMILES

CCCCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C

Canonical SMILES

CCCCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

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